molecular formula C51H70N10O14 B148268 Oostatic factor, mosquito CAS No. 128439-50-9

Oostatic factor, mosquito

Cat. No.: B148268
CAS No.: 128439-50-9
M. Wt: 1047.2 g/mol
InChI Key: BSVHTRRLCAVQCZ-JDEXMCKMSA-N
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Description

Oostatic factor, mosquito is a type of peptide hormone that plays a crucial role in regulating insect reproduction by inhibiting egg development. It was first isolated from the mosquito Aedes aegypti and is known for its ability to modulate trypsin activity in the midgut of insects, thereby affecting their reproductive processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oostatic factor, mosquito can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of peptide oostatic hormone involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Mechanism of Action

Oostatic factor, mosquito exerts its effects by binding to specific receptors in the insect midgut, leading to the inhibition of trypsin synthesis. This results in reduced nutrient absorption and impaired egg development. The hormone’s molecular targets include trypsinogen and other proteolytic enzymes involved in digestion . The pathways involved in its action are primarily related to the regulation of digestive enzyme activity and nutrient metabolism .

Properties

CAS No.

128439-50-9

Molecular Formula

C51H70N10O14

Molecular Weight

1047.2 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

BSVHTRRLCAVQCZ-JDEXMCKMSA-N

SMILES

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N

Key on ui other cas no.

128439-50-9

sequence

YDPAPPPPPP

Synonyms

H-YDPAPPPPPP-OH
Peptide oostatic hormone
TMOF
tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline

Origin of Product

United States

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